4-[[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonyl](2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid is a complex organic compound featuring a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-carboxy-1-methyl-1H-pyrazole-5-carboxylic acid with 2-chlorobenzylamine under controlled conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid
- 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of 4-[(4-Carboxy-1-methyl-1H-pyrazol-5-YL)carbonylamino]-1-ethyl-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, for example, may enhance its binding affinity to certain molecular targets compared to its fluorobenzyl or bromobenzyl analogs .
Properties
Molecular Formula |
C19H18ClN5O5 |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
4-[(4-carboxy-2-methylpyrazole-3-carbonyl)-[(2-chlorophenyl)methyl]amino]-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H18ClN5O5/c1-3-24-10-14(15(22-24)19(29)30)25(9-11-6-4-5-7-13(11)20)17(26)16-12(18(27)28)8-21-23(16)2/h4-8,10H,3,9H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
JKFXFMSPANWSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)N(CC2=CC=CC=C2Cl)C(=O)C3=C(C=NN3C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.